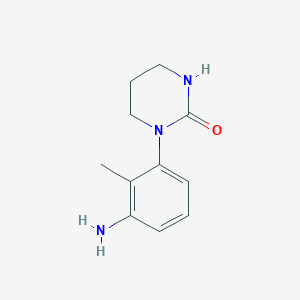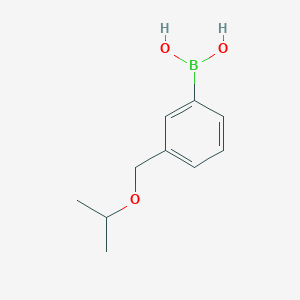
(3-(Isopropoxymethyl)phenyl)boronic acid
Übersicht
Beschreibung
(3-(Isopropoxymethyl)phenyl)boronic acid, also known as 3-IPMPA, is a boronic acid-based compound that is widely used in scientific research, particularly in the area of organic synthesis and medicinal chemistry. It is a versatile reagent that is used in a variety of synthetic and medicinal applications. 3-IPMPA is a valuable tool for organic chemists, as it can be used in a variety of synthetic reactions and can serve as a building block for the synthesis of various organic compounds. Additionally, it has a number of applications in medicinal chemistry, including its use as a catalyst and as a ligand for enzyme-catalyzed reactions.
Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including (3-(Isopropoxymethyl)phenyl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling
The interaction of boronic acids with diols is also exploited in biological labelling. This application is crucial for tracking and observing biological processes, as boronic acids can be used to label proteins, cells, and other biological molecules .
Protein Manipulation and Modification
In the field of proteomics, (3-(Isopropoxymethyl)phenyl)boronic acid can be used to manipulate and modify proteins. This includes altering protein structures, functions, or attaching proteins to other molecules or surfaces for research purposes .
Therapeutic Development
Boronic acids are involved in the development of therapeutics. Their unique properties allow them to be used in drug design, particularly in the creation of molecules that can interact with various biological targets .
Separation Technologies
The specific interaction between boronic acids and diols is utilized in separation technologies. This includes the purification of biomolecules, such as proteins and nucleic acids, from complex mixtures .
Electrophoresis of Glycated Molecules
Electrophoresis is a common laboratory technique used to separate molecules based on size and charge. Boronic acids are used in the electrophoresis of glycated molecules, which are important in the study of diabetes and other metabolic disorders .
Analytical Methods
(3-(Isopropoxymethyl)phenyl)boronic acid can be used as building materials for microparticles in analytical methods. These microparticles can be employed in various assays and diagnostic tests .
Controlled Release Systems
In material chemistry, boronic acids are used to create polymers for the controlled release of substances like insulin. This application is significant in the development of advanced drug delivery systems .
Eigenschaften
IUPAC Name |
[3-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)14-7-9-4-3-5-10(6-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODVPSKKFKJSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Isopropoxymethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



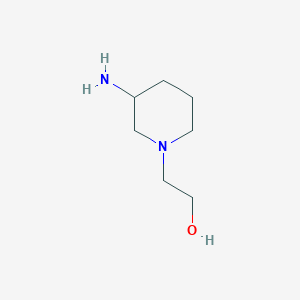
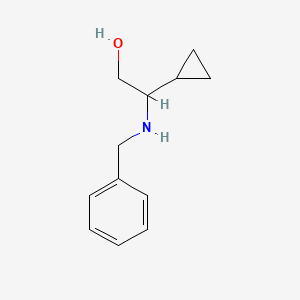
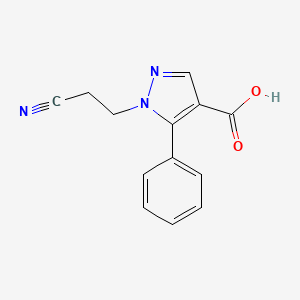
![7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B1526787.png)
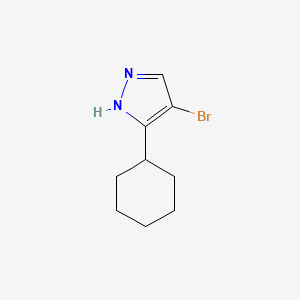
![1-Azido-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1526790.png)
![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)
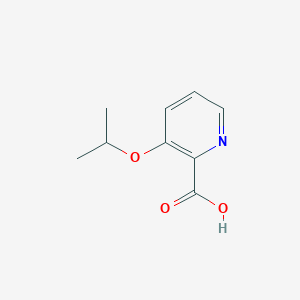
![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
